molecular formula C7H5NO3 B12965371 2,4,6-Trihydroxybenzonitrile

2,4,6-Trihydroxybenzonitrile

Cat. No.: B12965371
M. Wt: 151.12 g/mol
InChI Key: SVXJEMXCYNAJJM-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxybenzonitrile (C₇H₅NO₃) is a benzonitrile derivative featuring hydroxyl (-OH) groups at the 2, 4, and 6 positions of the benzene ring. While direct experimental data on this compound are scarce, its properties can be inferred from structurally similar tri-substituted benzonitriles. Such characteristics may make it valuable in organic synthesis, pharmaceuticals, or materials science.

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

2,4,6-trihydroxybenzonitrile

InChI

InChI=1S/C7H5NO3/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2,9-11H

InChI Key

SVXJEMXCYNAJJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)C#N)O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trihydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

2,4,6-Trihydroxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trihydroxybenzonitrile involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of bioactive compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,4,6-Trihydroxybenzonitrile with key analogs, emphasizing substituent effects:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -OH (2,4,6) C₇H₅NO₃ 151.12 High polarity, potential antioxidant/pharmaceutical uses (inferred)
2,4,6-Trinitrobenzonitrile -NO₂ (2,4,6), -CN C₇H₂N₄O₆ 238.11 Explosive byproduct; environmental concerns due to nitro groups
2,4,6-Trimethoxybenzonitrile -OCH₃ (2,4,6) C₁₀H₁₁NO₃ 193.20 Electron-donating methoxy groups; intermediate in organic synthesis
2,4,6-Trifluorobenzonitrile -F (2,4,6) C₇H₂F₃N 163.10 Electron-withdrawing fluorine; fluorinated drug intermediates
2,3,4-Trichloro-6-nitrobenzonitrile -Cl (2,3,4), -NO₂ (6) C₇H₂Cl₃N₂O₂ 261.47 Moderate antimicrobial activity; structural rigidity from chlorine
6-Amino-2-fluoro-3-(trifluoromethoxy)benzonitrile -NH₂ (6), -F (2), -OCF₃ (3) C₈H₄F₄N₂O 232.13 Enhanced target binding via trifluoromethoxy group; medicinal chemistry applications

Substituent Impact on Properties

  • Hydroxyl Groups (-OH) : Increase solubility in polar solvents (e.g., water, alcohols) and enable hydrogen bonding, which may enhance interactions in biological systems. However, steric hindrance and oxidative instability could limit synthetic accessibility .
  • Methoxy Groups (-OCH₃) : Electron-donating properties stabilize aromatic systems, making 2,4,6-Trimethoxybenzonitrile a stable intermediate for coupling reactions .
  • Fluorine (-F) : Enhances metabolic stability and bioavailability in pharmaceuticals; 2,4,6-Trifluorobenzonitrile’s electronegativity modifies electronic distribution for selective reactivity .

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